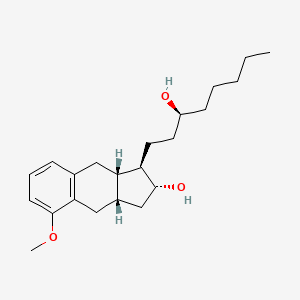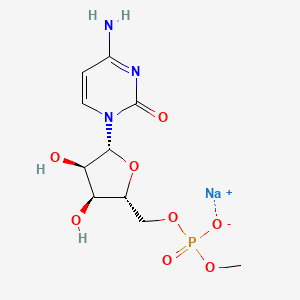
Cytidine 5'-Monophosphate Methyl Ester Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine 5’-Monophosphate Methyl Ester Sodium Salt is a derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA. This compound is often used in biochemical research and has significant roles in various metabolic pathways, particularly in the metabolism of phospholipids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-Monophosphate Methyl Ester Sodium Salt typically involves the methylation of cytidine 5’-monophosphate. One common method includes the use of methylating agents such as diazomethane or methyl iodide under controlled conditions . The reaction is usually carried out in an aqueous or organic solvent, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of Cytidine 5’-Monophosphate Methyl Ester Sodium Salt often involves large-scale methylation processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production. The final product is typically obtained in high purity through advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine 5’-Monophosphate Methyl Ester Sodium Salt can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cytidine 5’-monophosphate, while nucleophilic substitution can produce various derivatives depending on the nucleophile .
Applications De Recherche Scientifique
Cytidine 5’-Monophosphate Methyl Ester Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nucleotide analogs and other biochemical compounds.
Biology: Plays a role in the study of RNA synthesis and function, as well as in the investigation of metabolic pathways.
Medicine: Utilized in the development of antiviral and anticancer drugs, as well as in the study of genetic disorders.
Industry: Employed in the production of pharmaceuticals and as a biochemical reagent in various industrial processes
Mécanisme D'action
The mechanism of action of Cytidine 5’-Monophosphate Methyl Ester Sodium Salt involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. It is particularly important in the metabolism of phospholipids, where it participates in the synthesis of cytidine diphosphate-diacylglycerol (CDP-DAG), a key intermediate in the biosynthesis of phosphatidylglycerol and cardiolipin . The compound interacts with enzymes such as cytidine monophosphate kinase and cytidine diphosphate synthase, facilitating the transfer of phosphate groups and the formation of essential biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine 5’-Monophosphate: A precursor in the synthesis of Cytidine 5’-Monophosphate Methyl Ester Sodium Salt.
Cytidine Diphosphate: Involved in the synthesis of phospholipids and other biomolecules.
Uridine 5’-Monophosphate: Another nucleoside monophosphate with similar biochemical roles.
Guanosine 5’-Monophosphate: Plays a role in the synthesis of RNA and other nucleotides.
Uniqueness
Cytidine 5’-Monophosphate Methyl Ester Sodium Salt is unique due to its methyl ester group, which imparts distinct chemical properties and reactivity. This modification allows for specific interactions with enzymes and other biomolecules, making it a valuable tool in biochemical research and industrial applications .
Propriétés
Formule moléculaire |
C10H15N3NaO8P |
|---|---|
Poids moléculaire |
359.20 g/mol |
Nom IUPAC |
sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl phosphate |
InChI |
InChI=1S/C10H16N3O8P.Na/c1-19-22(17,18)20-4-5-7(14)8(15)9(21-5)13-3-2-6(11)12-10(13)16;/h2-3,5,7-9,14-15H,4H2,1H3,(H,17,18)(H2,11,12,16);/q;+1/p-1/t5-,7-,8-,9-;/m1./s1 |
Clé InChI |
URUQYSWJYZVJHU-BKZSBQMKSA-M |
SMILES isomérique |
COP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
SMILES canonique |
COP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


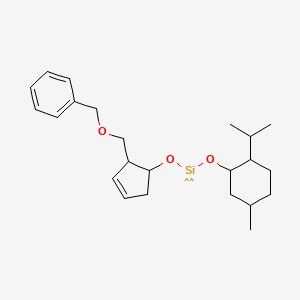

![2-[(3-bromophenyl)methyl]Pyrimidine](/img/structure/B13842528.png)
![7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13842532.png)


![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13842551.png)
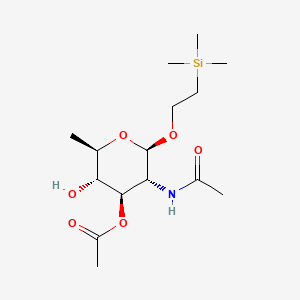
![[UL-13C6gal]Lactose](/img/structure/B13842568.png)
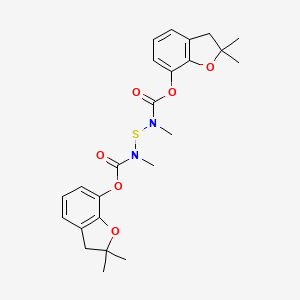

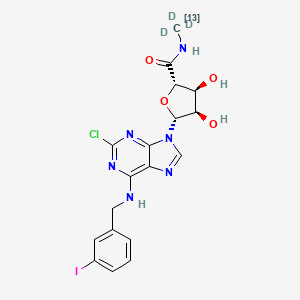
![(5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13842596.png)
